molecular formula C15H15NO2 B2783131 2-Cyclopropyl-3-(oxiran-2-ylmethoxy)quinoline CAS No. 2411257-28-6

2-Cyclopropyl-3-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B2783131
CAS No.: 2411257-28-6
M. Wt: 241.29
InChI Key: BQXILRKCFDPQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-3-(oxiran-2-ylmethoxy)quinoline is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol. This compound features a quinoline core substituted with a cyclopropyl group at the 2-position and an oxirane (epoxide) ring at the 3-position, connected via a methoxy linker. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-Cyclopropyl-3-(oxiran-2-ylmethoxy)quinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as epichlorohydrin and cyclopropylamine under reflux conditions . Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-Cyclopropyl-3-(oxiran-2-ylmethoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may have enhanced biological activity.

Scientific Research Applications

2-Cyclopropyl-3-(oxiran-2-ylmethoxy)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-(oxiran-2-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The cyclopropyl group may enhance the compound’s binding affinity to its targets, contributing to its biological activity .

Comparison with Similar Compounds

2-Cyclopropyl-3-(oxiran-2-ylmethoxy)quinoline can be compared with other quinoline derivatives such as:

    2-Cyclopropylquinoline: Lacks the oxirane ring, which may result in different reactivity and biological activity.

    3-(Oxiran-2-ylmethoxy)quinoline: Lacks the cyclopropyl group, which may affect its binding affinity and stability.

    2-Phenyl-3-(oxiran-2-ylmethoxy)quinoline: Substitutes the cyclopropyl group with a phenyl group, potentially altering its electronic properties and biological effects.

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopropyl-3-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-4-13-11(3-1)7-14(18-9-12-8-17-12)15(16-13)10-5-6-10/h1-4,7,10,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXILRKCFDPQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C=C2OCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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